molecular formula C14H21O3P B12668345 1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate CAS No. 84434-10-6

1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate

Cat. No.: B12668345
CAS No.: 84434-10-6
M. Wt: 268.29 g/mol
InChI Key: YQCPKIVKTMRAQL-UHFFFAOYSA-N
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Description

EINECS 282-809-0, also known as Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphine derivatives

    Substitution: Various substituted phosphinates

Scientific Research Applications

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate exerts its effects involves the absorption of light energy, which leads to the generation of reactive species. These reactive species initiate polymerization reactions by forming free radicals. The molecular targets include unsaturated monomers, which undergo polymerization to form long-chain polymers.

Comparison with Similar Compounds

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is unique due to its high efficiency as a photoinitiator. Similar compounds include:

  • Benzoin methyl ether
  • 2,2-Dimethoxy-2-phenylacetophenone
  • 1-Hydroxycyclohexyl phenyl ketone

Compared to these compounds, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate offers better performance in terms of initiation efficiency and polymerization speed.

Properties

CAS No.

84434-10-6

Molecular Formula

C14H21O3P

Molecular Weight

268.29 g/mol

IUPAC Name

[methyl(propan-2-yloxy)phosphoryl]-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C14H21O3P/c1-9(2)17-18(6,16)14(15)13-11(4)7-10(3)8-12(13)5/h7-9H,1-6H3

InChI Key

YQCPKIVKTMRAQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C)OC(C)C)C

Origin of Product

United States

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